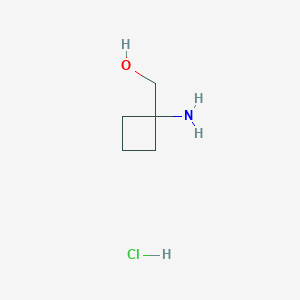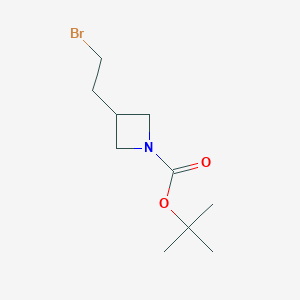
4-(Decylamino)butanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Decylamino)butanoic acid hydrochloride is a synthetic compound with the molecular formula C14H30ClNO2 and a molecular weight of 279.85 g/mol . It is a derivative of gamma-aminobutyric acid (GABA) and has been shown to exhibit GABA-like activity in the central nervous system. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decylamino)butanoic acid hydrochloride typically involves the reaction of decylamine with butanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial production methods also include purification steps to remove any impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Decylamino)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-(Decylamino)butanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its effects on biological systems, particularly its GABA-like activity in the central nervous system.
Medicine: Investigated for potential therapeutic applications, including its use as a neuromodulator.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-(Decylamino)butanoic acid hydrochloride involves its interaction with GABA receptors in the central nervous system. The compound mimics the activity of GABA, a neurotransmitter that inhibits neuronal activity, leading to a calming effect. This interaction with GABA receptors modulates the activity of ion channels and neurotransmitter release, resulting in its neuromodulatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gamma-aminobutyric acid (GABA): The parent compound from which 4-(Decylamino)butanoic acid hydrochloride is derived.
Baclofen: A GABA derivative used as a muscle relaxant and antispastic agent.
Gabapentin: A GABA analogue used to treat neuropathic pain and epilepsy.
Uniqueness
This compound is unique due to its specific structure, which includes a decylamino group attached to the butanoic acid backbone. This structural modification imparts distinct properties and activities compared to other GABA derivatives, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-(decylamino)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14(16)17;/h15H,2-13H2,1H3,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHBAISJBXISPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)
![Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1376021.png)
![6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1376023.png)
![7-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B1376024.png)




![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate](/img/structure/B1376031.png)

![tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376034.png)

![Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B1376039.png)

